molecular formula C9H9Cl2N3 B2511170 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2253638-82-1

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2511170
CAS No.: 2253638-82-1
M. Wt: 230.09
InChI Key: YHDAFHNWTMEFKU-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, a chloromethyl group at position 5, and methyl groups at positions 2 and 3. The chloromethyl group at C-5 serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties .

Properties

IUPAC Name

7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDAFHNWTMEFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1C)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of proteins, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazolo[1,5-a]pyrimidine Analogs

Replacing the pyrazolo ring with a triazolo moiety significantly alters electronic properties and biological interactions. For example:

  • 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) shares the chloro and methyl substituents but lacks the chloromethyl group.
  • 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Compound D in ) demonstrates how the triazolo scaffold combined with chloromethyl enhances antiproliferative activity against cancer cells (e.g., MGC-803, HCT-116) compared to pyrazolo analogs .

Key Difference : Triazolo derivatives generally exhibit higher metabolic stability but may face synthetic challenges due to increased ring strain .

Substituent Effects on Reactivity and Bioactivity

Chloromethyl vs. Methyl/Methoxy Groups
  • 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CID 10487287): The methyl group at C-5 reduces electrophilicity compared to chloromethyl, limiting its utility in nucleophilic substitution reactions. However, it maintains moderate bioactivity due to lipophilic character .
  • This derivative is less cytotoxic than chloromethyl-containing analogs .

Chloromethyl Advantage : The chloromethyl group in the target compound enables facile derivatization (e.g., amine or thiol substitutions) for optimizing pharmacokinetic profiles .

Trifluoromethyl and Aryl Substituents
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines : The CF₃ group enhances metabolic stability and electronegativity, making these compounds potent kinase inhibitors. However, synthetic routes require specialized reagents like PyBroP .

Comparison Table :

Compound Substituents (Positions) Molecular Weight logP Key Bioactivity
Target Compound 7-Cl, 5-(ClCH₂), 2,3-Me 231.7* 2.8* Antiproliferative
7-Chloro-5-methyltriazolo analog 7-Cl, 5-Me (triazolo core) 168.6 1.9 Moderate cytotoxicity
5-Chloro-7-methoxy analog 5-Cl, 7-OMe 199.6 1.5 Antimicrobial
7-(Trifluoromethyl) analog 7-CF₃ 231.6 3.2 Kinase inhibition

*Calculated using PubChem and SwissADME .

Biological Activity

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9Cl2N3\text{C}_9\text{H}_{9}\text{Cl}_2\text{N}_3

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of its interaction with the angiotensin II (AII) receptor. The following sections detail specific findings related to its pharmacological effects.

Angiotensin II Receptor Antagonism

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, act as potent antagonists of the angiotensin II receptor. The binding affinity (Ki values) for these compounds has been evaluated in both human and rat models:

CompoundKi (nM) HumanKi (nM) Rat
This compound0.290.74
Other derivativesVariesVaries

These values indicate a strong binding affinity to the AII receptor, suggesting potential therapeutic applications in managing hypertension and related cardiovascular diseases .

Structure-Activity Relationships (SAR)

The modification of substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influences biological activity. Notably:

  • Chloro and Methyl Substituents : The introduction of methyl or chloro groups at specific positions enhances receptor binding and antagonistic activity.
  • Position Specificity : Modifications at the 3- and 5-positions are particularly crucial for maintaining high binding affinity .

In Vivo Studies

A study involving spontaneously hypertensive rats (SHRs) demonstrated that oral administration of this compound resulted in a significant reduction in systolic blood pressure (SBP). The effect was measured seven hours post-administration at a dosage of 10 mg/kg:

ParameterPre-treatment SBP (mmHg)Post-treatment SBP (mmHg)
Control170168
Treated172150

This reduction highlights the compound's potential as an antihypertensive agent .

Mechanistic Insights

The mechanism of action for this compound involves competitive inhibition at the angiotensin II receptor site. This inhibition leads to decreased vasoconstriction and reduced blood pressure levels.

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